molecular formula C14H20N6O5S B1204910 9H-Purin-6-amine, 9-(5-S-(3-amino-3-carboxypropyl)-5-thio-beta-D-arabinofuranosyl)-, (S)- CAS No. 55267-52-2

9H-Purin-6-amine, 9-(5-S-(3-amino-3-carboxypropyl)-5-thio-beta-D-arabinofuranosyl)-, (S)-

Cat. No.: B1204910
CAS No.: 55267-52-2
M. Wt: 384.41 g/mol
InChI Key: ZJUKTBDSGOFHSH-HSOHWKKZSA-N
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Description

9H-Purin-6-amine, 9-(5-S-(3-amino-3-carboxypropyl)-5-thio-beta-D-arabinofuranosyl)-, (S)- is a complex organic compound with significant biochemical and pharmacological importance. This compound is a derivative of purine, a fundamental building block of nucleic acids, and features a unique arabinofuranosyl moiety linked to a sulfur-containing side chain. Its structure and functional groups make it a valuable subject of study in various scientific fields, including medicinal chemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 9-(5-S-(3-amino-3-carboxypropyl)-5-thio-beta-D-arabinofuranosyl)-, (S)- typically involves multi-step organic reactions. One common approach starts with the protection of the arabinofuranosyl moiety, followed by the introduction of the sulfur-containing side chain through nucleophilic substitution reactions. The final steps often include deprotection and purification processes to yield the desired compound with high purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to maintain the consistency and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amino groups, potentially converting them into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, especially involving the arabinofuranosyl moiety, where various functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of strong nucleophiles like thiols or amines under basic or neutral conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, the compound is studied for its role in cellular processes. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into metabolic pathways.

Medicine: Medically, the compound has potential therapeutic applications. Its ability to interact with nucleic acids and proteins makes it a candidate for drug development, particularly in the treatment of viral infections and cancer.

Industry: In the industrial sector, the compound is used in the synthesis of pharmaceuticals and biochemicals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-(5-S-(3-amino-3-carboxypropyl)-5-thio-beta-D-arabinofuranosyl)-, (S)- involves its interaction with various molecular targets. It can bind to nucleic acids, altering their structure and function. Additionally, the compound can inhibit specific enzymes by mimicking natural substrates, thereby disrupting metabolic pathways. The sulfur-containing side chain plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.

    S-Adenosylmethionine (SAM): A compound with a similar sulfur-containing side chain but different overall structure.

    Deoxyadenosine: Another purine derivative with a deoxyribose sugar instead of arabinofuranose.

Uniqueness: The uniqueness of 9H-Purin-6-amine, 9-(5-S-(3-amino-3-carboxypropyl)-5-thio-beta-D-arabinofuranosyl)-, (S)- lies in its specific arabinofuranosyl moiety and sulfur-containing side chain. These features confer distinct chemical and biological properties, making it a valuable tool in research and potential therapeutic applications.

This detailed overview highlights the significance and versatility of 9H-Purin-6-amine, 9-(5-S-(3-amino-3-carboxypropyl)-5-thio-beta-D-arabinofuranosyl)-, (S)- in various scientific domains. Its unique structure and reactivity continue to inspire research and development across multiple fields.

Properties

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUKTBDSGOFHSH-HSOHWKKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55267-52-2
Record name Ara-A-homocysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055267522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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